N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide
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Description
“N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide” is a complex organic compound . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Molecular Structure Analysis
The compound contains a total of 52 bonds, including 35 non-H bonds, 16 multiple bonds, 6 rotatable bonds, 4 double bonds, and 12 aromatic bonds . It also includes 1 three-membered ring, 1 five-membered ring, and 2 six-membered rings .Chemical Reactions Analysis
While specific chemical reactions involving “N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide” are not available, similar compounds have been studied for their anti-angiogenic and DNA cleavage activities .Physical And Chemical Properties Analysis
Amides, such as “N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide”, generally have high boiling points and melting points . These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .Scientific Research Applications
- Role of F5097-0750 : F5097-0750 serves as an organoboron reagent in SM coupling reactions. Its stability, ease of preparation, and compatibility with palladium catalysts make it valuable for constructing complex molecules .
- Potential : Integration with traveling wave electrical drivers could yield a 1.5 mm long device with a 0.1 V half-wave voltage (Vπ), 50 Ω input impedance, and a 15 GHz bandwidth .
- Potential Applications : These properties suggest potential antiviral and antitumor applications, although further studies are needed .
- Interest in Bipedalism : While not directly related to F5097-0750, her work on human bipedalism sheds light on evolutionary adaptations and locomotion .
Suzuki–Miyaura Coupling
Electro-Optic Modulators
Antiviral and Antitumor Properties
Functional Morphology and Biomechanics Research
Antibody Validation via Western Blotting
properties
IUPAC Name |
N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c20-19(21,22)14-3-1-2-13(11-14)18(26)24-16-6-4-12(5-7-16)10-17(25)23-15-8-9-15/h1-7,11,15H,8-10H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTFJTVOCVASNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide |
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